2-Azido-1-chloro-3-fluorobenzene
Description
2-Azido-1-chloro-3-fluorobenzene (CAS: Not explicitly provided in evidence; structurally related analogs listed in –6) is an aromatic compound featuring a benzene ring substituted with an azide (-N₃), chlorine (Cl), and fluorine (F) group at positions 2, 1, and 3, respectively. This compound is primarily used in research settings, particularly in click chemistry and pharmaceutical intermediates, due to the reactivity of the azide group and the electronic effects imparted by the halogen substituents .
Properties
IUPAC Name |
2-azido-1-chloro-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQGNLYGARVVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Azido-1-chloro-3-fluorobenzene typically involves diazotization and azidation reactions. One common method includes the diazotization of 2-chloro-3-fluoroaniline followed by the substitution of the diazonium group with an azide group. The reaction conditions often involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide . Industrial production methods may utilize continuous flow reactors to enhance the efficiency and safety of the diazotization process .
Chemical Reactions Analysis
2-Azido-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles, which are valuable intermediates in organic synthesis.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The chloro and fluoro substituents can undergo oxidation under specific conditions, although these reactions are less common.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azido-1-chloro-3-fluorobenzene has a wide range of applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mechanism of Action
The mechanism of action of 2-Azido-1-chloro-3-fluorobenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper or other transition metals. The chloro and fluoro substituents can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 2-Azido-1-chloro-3-fluorobenzene, highlighting differences in substituent positions and functional groups:
Electronic and Steric Effects
- Substituent Position: In 2-Azido-1-chloro-4-fluorobenzene, the para-F substituent exerts a stronger electron-withdrawing effect via resonance compared to the meta-F in the target compound. This may stabilize the azide group but reduce reactivity in electrophilic substitutions .
Halogen Replacement :
- Methyl Substitution: The methyl group in 1-Azido-2-fluoro-3-methylbenzene is electron-donating, which could destabilize the azide group but improve solubility in nonpolar solvents .
Stability and Reactivity
Azide Stability :
- Electron-withdrawing groups (Cl, F) in the target compound stabilize the azide group through inductive effects, reducing thermal decomposition risks compared to analogs with electron-donating groups (e.g., methyl) .
- Ortho-substituted analogs (e.g., 1-Azido-3-chloro-2-fluorobenzene) may exhibit lower thermal stability due to steric strain between substituents .
- Conversely, brominated analogs could offer higher reactivity in metal-catalyzed reactions .
Pharmacological Relevance
However, aromatic azides are more commonly utilized as synthetic intermediates rather than direct therapeutics.
Biological Activity
2-Azido-1-chloro-3-fluorobenzene is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings, case studies, and research data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H4ClF N3
- CAS Number : 1001054-15-4
- Molecular Weight : 188.57 g/mol
The presence of the azide group (-N3) is significant for its reactivity, particularly in click chemistry applications, while the chlorine and fluorine substituents influence its electronic properties and biological interactions.
Mechanism of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Azide Reactivity : The azide group can undergo various reactions, including cycloaddition reactions with alkenes and alkynes, which are pivotal in drug development and bioconjugation strategies .
- Electrophilic Nature : The chlorine atom enhances the electrophilic character of the benzene ring, facilitating nucleophilic attack by biological molecules such as proteins and nucleic acids .
- Fluorine Substitution : The fluorine atom can modulate lipophilicity and metabolic stability, potentially affecting the pharmacokinetics of compounds derived from this compound .
Antimicrobial Activity
Recent studies have indicated that azide-containing compounds exhibit antimicrobial properties. For instance, derivatives of azidoaryl compounds have shown efficacy against various bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents .
Cancer Research
In cancer research, azides are often utilized in targeted therapies due to their ability to form stable linkages with biomolecules. Research has demonstrated that this compound can be used to synthesize prodrugs that selectively target cancer cells, enhancing therapeutic efficacy while minimizing side effects .
Case Studies
- Case Study on Anticancer Activity : A study involving the synthesis of prodrugs from this compound showed promising results in inhibiting tumor growth in vitro. The prodrugs were activated selectively within cancerous cells, demonstrating a targeted approach to cancer therapy .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of azide derivatives revealed that this compound exhibited significant activity against Gram-positive bacteria. This study emphasized the potential for developing new antibiotics based on this scaffold .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
